molecular formula C6H2Cl2N2 B1315141 2,6-Dichloropyridine-3-carbonitrile CAS No. 40381-90-6

2,6-Dichloropyridine-3-carbonitrile

Cat. No. B1315141
M. Wt: 173 g/mol
InChI Key: LFCADBSUDWERJT-UHFFFAOYSA-N
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Patent
US07829584B2

Procedure details

A dry mixture of powdered 3-cyano-6-hydroxy-pyridin-2-ol anion, sodium salt (102.34 g, 0.648 mol), as prepared in the previous step, and triethylamine hydrochloride (89.20 g, 0.648 mol) was swirled until the two components appeared completely mixed. This dry mixture was then cooled on an ice bath while POCl3 (150 mL, 1.62 mol) was slowly poured in under air with intermittent swirling. Triethylamine (90.3 mL, 0.648 mol) was then added rapidly in 2 mL portions with frequent manual swirling while cooling on an ice bath. The flask containing the resulting warm dark semi-solid was then fitted with a reflux condenser and CaSO4 drying tube and stirred under air at 140° C. for 20 h. The easily stirred dark brown thick “solution” was then allowed to cool to rt, chilled on an ice bath, diluted with ether (800 mL), and washed with ice (800 mL). The very dark organic layer was washed with ice water (1×1 L), and the aqueous layers were combined and extracted with ether (3×1 L). The combined ether extracts were concentrated under reduced pressure to give a wet orange-brown solid. This was dissolved in DCM (1 L), dried (2×Na2SO4), and concentrated under reduced pressure at 60° C. to afford the title compound as a brown solid (80.7 g, 466 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
102.34 g
Type
reactant
Reaction Step One
Quantity
89.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
90.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](O)=[N:5][C:6](O)=[CH:7][CH:8]=1)#[N:2].[Na].[ClH:12].C(N(CC)CC)C.O=P(Cl)(Cl)[Cl:22].C(N(CC)CC)C>CCOCC.C(Cl)Cl>[Cl:12][C:4]1[N:5]=[C:6]([Cl:22])[CH:7]=[CH:8][C:3]=1[C:1]#[N:2] |f:2.3,^1:10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C(=NC(=CC1)O)O
Name
Quantity
102.34 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
89.2 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
90.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred under air at 140° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
appeared completely mixed
ADDITION
Type
ADDITION
Details
was slowly poured in under air with intermittent swirling
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on an ice bath
ADDITION
Type
ADDITION
Details
The flask containing the resulting
TEMPERATURE
Type
TEMPERATURE
Details
warm dark semi-solid
CUSTOM
Type
CUSTOM
Details
was then fitted with a reflux condenser and CaSO4 drying tube
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
TEMPERATURE
Type
TEMPERATURE
Details
chilled on an ice bath
WASH
Type
WASH
Details
washed with ice (800 mL)
WASH
Type
WASH
Details
The very dark organic layer was washed with ice water (1×1 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×1 L)
CONCENTRATION
Type
CONCENTRATION
Details
The combined ether extracts were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a wet orange-brown solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (2×Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 60° C.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 466 mmol
AMOUNT: MASS 80.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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